(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one
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Overview
Description
(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[321]octan-7-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by cyclization reactions to form the bicyclic structure. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[321]octan-7-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with silyl ether groups, such as:
- (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octane
- (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-ol
Uniqueness
What sets (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one apart is its specific stereochemistry and the presence of both hydroxyl and silyl ether groups. This combination of features provides unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H24O5Si |
---|---|
Molecular Weight |
288.41 g/mol |
IUPAC Name |
(1R,3R,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C13H24O5Si/c1-12(2,3)19(4,5)18-9-7-13(16)6-8(10(9)14)17-11(13)15/h8-10,14,16H,6-7H2,1-5H3/t8-,9-,10+,13-/m1/s1 |
InChI Key |
AZRWSOAYTXHPDV-ORXSELOVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@]2(C[C@H]([C@@H]1O)OC2=O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2(CC(C1O)OC2=O)O |
Origin of Product |
United States |
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